3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3,4,5-Trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine is a compound that falls within the scope of oxadiazole and pyridazine derivatives. These compounds are of significant interest due to their varied applications in medicinal and materials chemistry.
Synthesis Analysis
- The synthesis of oxadiazole derivatives, similar to the targeted compound, typically involves reactions of hydrazinecarbothioamide derivatives derived from isonicotinic acid hydrazide. These derivatives are cyclized to form oxadiazoles, thiadiazoles, or triazoles, often involving intermediates such as hydrazinecarbothioamides (Abdo & Kamel, 2015).
Molecular Structure Analysis
- The molecular structure of oxadiazolopyridazine derivatives can be planar with unique bond lengths and angles. For instance, a related compound, [1,2,5]oxadiazolo[3,4-d]pyridazine, was studied through single-crystal X-ray diffraction analysis, revealing interesting intracyclic bond lengths and exo-cyclic bond angles (Ogurtsov et al., 2018).
Chemical Reactions and Properties
- Oxadiazole and pyridazine derivatives can engage in various chemical reactions, including cyclization, substitution, and coupling reactions. These reactions are influenced by the substituents on the oxadiazole and pyridazine rings and can lead to the formation of heterocyclic compounds with diverse properties (Tang et al., 2018).
Physical Properties Analysis
- The physical properties of such compounds are influenced by their molecular structures. For example, compounds with planar structures and strong π-π stacking interactions can exhibit high crystal density, as observed in some oxadiazolopyridazines (Ogurtsov et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of oxadiazolopyridazine derivatives, are contingent upon their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter their chemical behavior. For instance, the substitution at specific positions on the oxadiazole ring can impact the compound's reactivity and its potential applications in organic synthesis and material science (Sako et al., 2000).
科学的研究の応用
Cotrimoxazole for Treatment of Cerebral Toxoplasmosis
Cotrimoxazole (trimethoprim/sulfamethoxazole) has been studied as an alternative treatment for toxoplasmic encephalitis, demonstrating effectiveness with a relatively low incidence of side effects. It's considered for use in patients with acquired immunodeficiency syndrome (AIDS), offering a less expensive and well-tolerated option compared to the first-line drug regimen of pyrimethamine-sulfadiazine (Béraud et al., 2009).
Comparison with Pyrimethamine-Sulfadiazine for Toxoplasmic Encephalitis
A randomized trial compared the efficacy and safety of cotrimoxazole with pyrimethamine-sulfadiazine for treating toxoplasmic encephalitis in patients with AIDS. The study found no statistically significant difference in clinical efficacy during acute therapy between the two treatments, suggesting cotrimoxazole as a valuable alternative (Torre et al., 1998).
将来の方向性
特性
IUPAC Name |
3-pyridazin-3-yl-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-21-12-7-10(8-13(22-2)15(12)23-3)9-14-18-16(20-24-14)11-5-4-6-17-19-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDPVPDCAOKMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NC(=NO2)C3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,4,5-Trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。